molecular formula C10H9BrO3 B1313840 Ethyl 2-(3-bromophenyl)-2-oxoacetate CAS No. 62123-80-2

Ethyl 2-(3-bromophenyl)-2-oxoacetate

Cat. No. B1313840
CAS RN: 62123-80-2
M. Wt: 257.08 g/mol
InChI Key: SVPWKTIUMGLHFL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)-2-oxoacetate (EBPA) is an organic compound used in the synthesis of various organic compounds and pharmaceuticals. It is a colorless liquid with a low boiling point and a low melting point. EBPA is widely used in the pharmaceutical and chemical industry due to its versatility, stability, and low toxicity. It is also used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals, dyes, and other organic compounds. EBPA is also used in the synthesis of various polymers, such as polyurethanes, polyesters, and polycarbonates.

Scientific Research Applications

Synthetic Applications in Heterocycles

Ethyl 2-(3-bromophenyl)-2-oxoacetate has been utilized in the synthesis of complex heterocyclic compounds. A study by Allin et al. (2005) demonstrated its use in radical cyclization reactions with azoles, resulting in the formation of tri- and tetra-cyclic heterocycles. This showcases the compound's utility in constructing molecular structures with potential pharmaceutical applications (Allin et al., 2005).

Role in Catalytic Asymmetric Hydrogenation

The compound has been applied in the field of catalytic asymmetric hydrogenation. Li et al. (2011) described its use in the formal synthesis of the cognitive enhancer T-588, highlighting the compound's significance in the synthesis of biologically active molecules (Li et al., 2011).

Contributions to Molecular Docking and Drug Development

Ethyl 2-(3-bromophenyl)-2-oxoacetate plays a role in molecular docking studies and drug development. Ragavan et al. (2020) utilized a derivative of this compound in exploring treatments for breast cancer, indicating its relevance in medicinal chemistry and oncology research (Ragavan et al., 2020).

Use in Synthesizing Novel Compounds with Biological Activities

The compound has been instrumental in the synthesis of new chemical entities with potential biological activities. Ghelani et al. (2017) reported its use in creating novel indazole bearing oxadiazole derivatives, which were then screened for antimicrobial activity (Ghelani et al., 2017).

properties

IUPAC Name

ethyl 2-(3-bromophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPWKTIUMGLHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482539
Record name ethyl 2-(3-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromophenyl)-2-oxoacetate

CAS RN

62123-80-2
Record name ethyl 2-(3-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PJ Zhou, CK Li, SF Zhou, A Shoberu… - Organic & Biomolecular …, 2017 - pubs.rsc.org
A copper-catalyzed efficient and practical method has been developed for the synthesis of 1,2-diketones and α-keto esters. TEMPO was used as a radical initiator and scavenger, …
Number of citations: 32 pubs.rsc.org

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